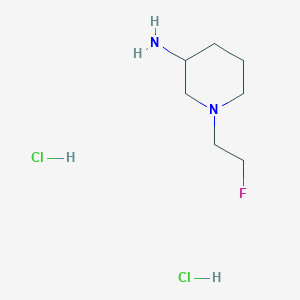![molecular formula C9H13ClN2O2 B1450241 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride CAS No. 2060033-58-9](/img/structure/B1450241.png)
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride
説明
The compound “5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride” is a chemical with the CAS Number: 2060033-58-9 . It has a molecular weight of 216.67 . The IUPAC name for this compound is 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.ClH/c12-9(13)7-6-10-8-4-2-1-3-5-11(7)8;/h6H,1-5H2,(H,12,13);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is shipped at normal temperature .科学的研究の応用
Pharmaceutical Research
This compound has been utilized in the development of new pharmaceuticals due to its unique chemical structure. It serves as a building block in the synthesis of various bioactive molecules. For instance, derivatives of this compound have shown potential in the treatment of neurological disorders .
Material Science
In material science, the compound’s properties are explored for the creation of novel materials with specific conductivity or photoreactivity. Its incorporation into polymers could lead to materials with enhanced durability or flexibility .
Analytical Chemistry
As an analytical reagent, this compound could be used in chromatography or spectrometry for the detection and quantification of complex biological samples, aiding in biochemical research and diagnostics .
Biochemistry
In biochemistry, the compound is studied for its interaction with enzymes and proteins. It may act as an inhibitor or activator of certain biochemical pathways, which is crucial for understanding metabolic diseases .
Agricultural Chemistry
This compound could have applications in agricultural chemistry, potentially serving as a precursor for the synthesis of herbicides or pesticides. Its efficacy and safety in various environments are subjects of ongoing research .
Environmental Science
In environmental science, researchers might investigate the compound’s breakdown products and their impact on ecosystems. Understanding its biodegradability and toxicity is essential for assessing environmental risks .
Chemical Synthesis
It is a valuable intermediate in chemical synthesis, aiding in the creation of complex organic molecules. Its reactivity under different conditions is studied to optimize synthesis pathways .
Antimicrobial Research
Some derivatives of this compound have demonstrated significant antibacterial and antifungal activity. This opens up avenues for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
Safety and Hazards
特性
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(13)7-6-10-8-4-2-1-3-5-11(7)8;/h6H,1-5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGCTVBLJBODIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)
![5-bromo-1-methyl-4-(trifluoromethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1450170.png)


![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)
![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)
![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)

